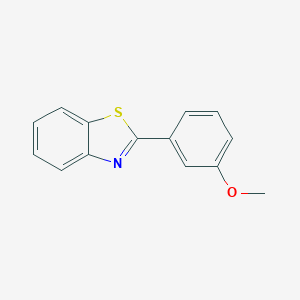

2-(3-Methoxyphenyl)-1,3-benzothiazole

Vue d'ensemble

Description

2-(3-Methoxyphenyl)-1,3-benzothiazole is a useful research compound. Its molecular formula is C14H11NOS and its molecular weight is 241.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Fluorescent Probes Sensing

2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue have been developed for sensing magnesium and zinc cations, respectively. They exhibit fluorescence enhancement under basic conditions and are sensitive to pH changes, highlighting their potential as fluorescent probes for metal cations and pH sensing (Tanaka et al., 2001).

Cancer Cell Suppression

Benzothiazoles, including 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole, have shown potential in suppressing breast cancer cells. The compound's molecular structure has been synthesized and evaluated for its biological activity on HeLa cells, demonstrating significant implications in cancer therapy (Cuevas-Hernández et al., 2017).

Monitoring Human Carboxylesterase 1

A ratiometric fluorescent probe derived from 2-(2-hydroxy-3-methoxyphenyl) benzothiazole has been developed for selective monitoring of human carboxylesterase 1 (hCE1). This probe is valuable for bioassay and cellular imaging of hCE1 activity, especially in HepG2 cells (Liu et al., 2014).

Urease Enzyme Inhibition and Nitric Oxide Scavenging

Synthesized 2-amino-6-arylbenzothiazoles have shown significant activities in urease enzyme inhibition and nitric oxide scavenging. These findings highlight the pharmaceutical and biological importance of benzothiazole derivatives (Gull et al., 2013).

Benzothiazole β-Lactam Conjugates

Novel benzothiazole-substituted β-lactam hybrids have been synthesized with notable antimicrobial activities against various bacterial strains. They also exhibit significant antimalarial properties, suggesting their potential as medicines (Alborz et al., 2018).

Complex Reaction with Copper(II)

2-(2'-Hydroxy-3'-methoxyphenyl)benzothiazole's reaction with copper(II) forms an O,S chelate with unique properties. The kinetics of this reaction provide insights into the complex formation and stability of the resultant compounds (Freinbichler et al., 2009).

Mécanisme D'action

Target of Action

For instance, a compound with a similar structure, 3-(benzo[d]isoxazol-3-yl)-2-(3-methoxyphenyl)thiazolidine-4-one, has been predicted to target the FtsK motor domain of DNA translocase in Salmonella typhi .

Biochemical Pathways

For instance, compounds with similar structures have been implicated in the degradation of lignin-derived aromatic compounds .

Pharmacokinetics

Similar compounds have been shown to have low systemic bioavailability following oral dosing .

Result of Action

For instance, 3-(benzo[d]isoxazol-3-yl)-2-(3-methoxyphenyl)thiazolidine-4-one showed significant inhibitory activity towards Salmonella typhi .

Propriétés

IUPAC Name |

2-(3-methoxyphenyl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NOS/c1-16-11-6-4-5-10(9-11)14-15-12-7-2-3-8-13(12)17-14/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HROHCTACUYNNLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

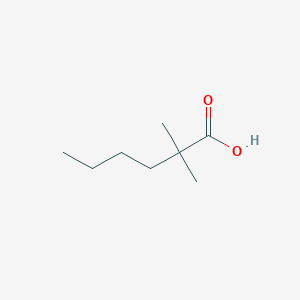

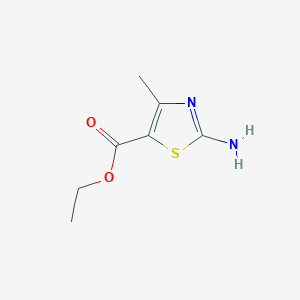

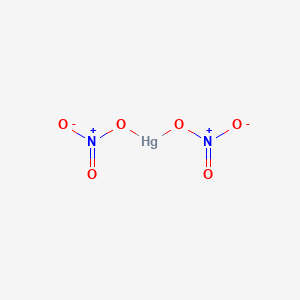

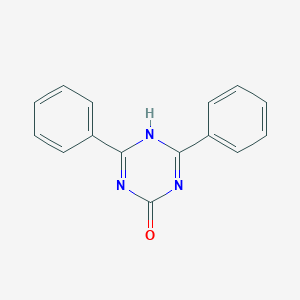

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

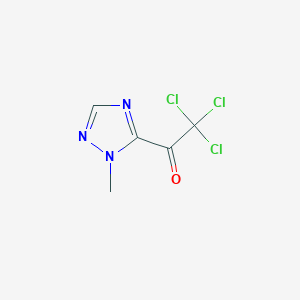

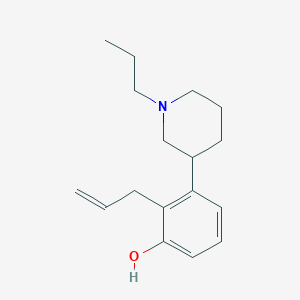

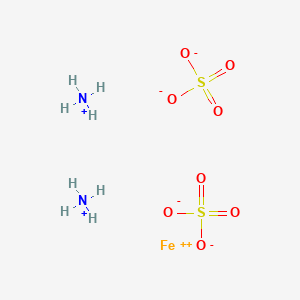

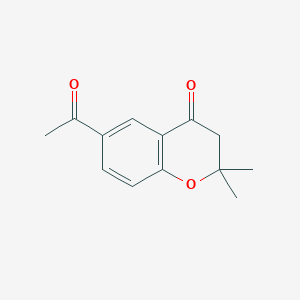

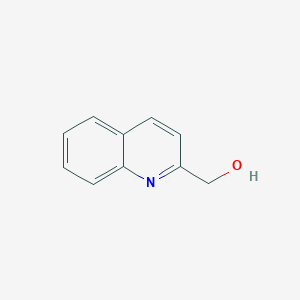

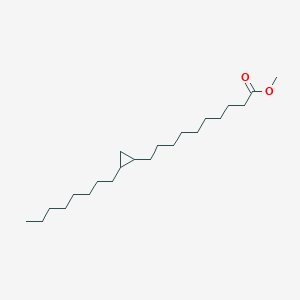

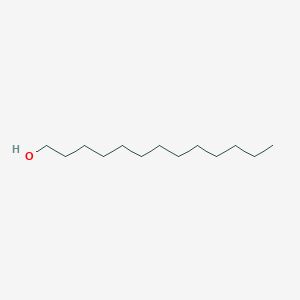

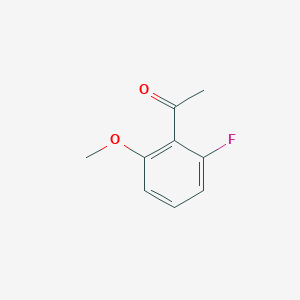

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.